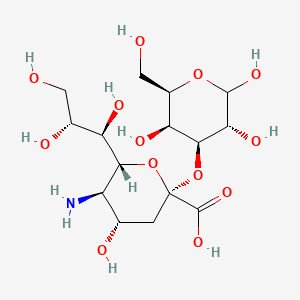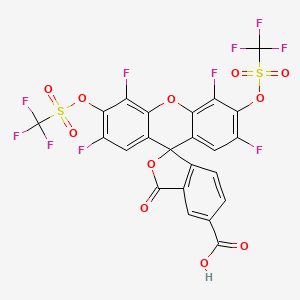
Hksox-1
Descripción general
Descripción
Hksox-1 is a useful research compound. Its molecular formula is C23H6F10O11S2 and its molecular weight is 712.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hksox-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hksox-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Engineering and Molecular Neuroscience :
- Hksox-1 is involved in aggregation-induced emission, which may have potential applications in biomedical engineering and molecular neuroscience (Mei et al., 2015).
Molecular Imaging and Detection :
- HKSOX-1 and related fluorescent probes are useful for selective detection and molecular imaging of endogenous superoxide, peroxynitrite, hypochlorous acid, hydrogen peroxide, and hydroxyl radical in various cellular components (Wong et al., 2016).
- It is a highly sensitive and selective O2(•-) fluorescent probe that can be applied to detect O2(•-) in various cellular models and in live zebrafish embryos (Hu et al., 2015).
Medical Research and Treatment :
- HK-1 mediates arthritic pain and cellular inflammation independently of NK1 activation, activating primary sensory neurons presumably via Ca2+ channel-linked receptor (Borbely et al., 2021).
- The E847K mutation in the HK1 gene can cause non-syndromic photoreceptor degeneration, suggesting a critical role for this amino acid in photoreceptor maintenance (Kubota et al., 2020).
- Hemokinin-1 contributes to asthma development in mice by activating the neurokinin receptor-1 on mast cells, and its effect on human bronchoconstriction likely reflects the activation of MRGPRX2 on lung mast cells (Manorak et al., 2018).
Cancer Research :
- Triple therapies including antisense HK2 oligonucleotides, metformin, and perhexiline prevent tumor progression in HK1-HK2+ cancers, regardless of tissue origin (Xu & Herschman, 2019).
- Systemic deletion of hexokinase 2 (HK2) is therapeutic in mouse models of lung and breast cancer, inhibiting tumor initiation and maintenance (Patra et al., 2013).
Plant Biology :
- Plant hexokinase (HK) is important in plant metabolism, fulfilling a catalytic function and acting as a glucose sensor (Claeyssen & Rivoal, 2007).
Environmental Science :
- He Kang (HK) is an effective method for secondary saline soil amelioration in gully land treatment, benefiting local crop growth (Yang et al., 2020).
Genetic Studies and Hematology :
- The type I hexokinase (HK-I) deficiency is a rare red cell enzymopathy associated with hereditary nonspherocytic hemolytic anemia (Kanno et al., 2002).
Propiedades
IUPAC Name |
2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHIFZGVZWRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H6F10O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hksox-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



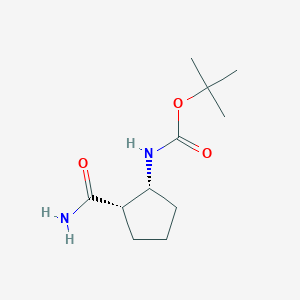

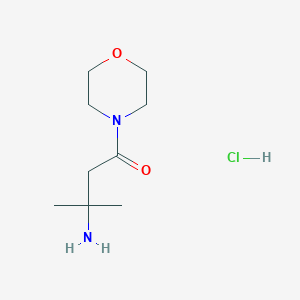
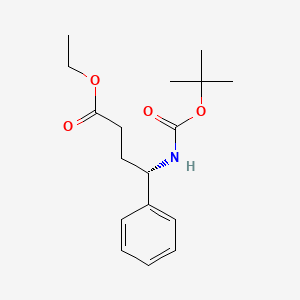
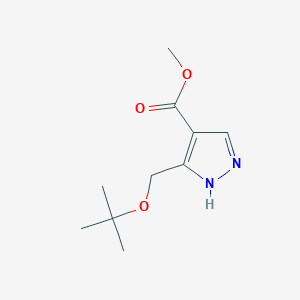
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)

